An In-Depth Technical Guide to 1-[(Benzyloxy)carbonyl]-2-indolinecarboxylic Acid
An In-Depth Technical Guide to 1-[(Benzyloxy)carbonyl]-2-indolinecarboxylic Acid
This guide provides a comprehensive technical overview of 1-[(Benzyloxy)carbonyl]-2-indolinecarboxylic acid, a pivotal building block in contemporary pharmaceutical and chemical research. Designed for researchers, medicinal chemists, and professionals in drug development, this document delves into the compound's chemical attributes, synthesis, characterization, and applications, with a focus on the scientific rationale behind its utility.
Introduction and Strategic Importance
1-[(Benzyloxy)carbonyl]-2-indolinecarboxylic acid, often abbreviated as N-Cbz-indoline-2-carboxylic acid, is a protected form of indoline-2-carboxylic acid. The indoline scaffold itself is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic compounds with significant biological activity. The strategic importance of this particular derivative lies in the benzyloxycarbonyl (Cbz or Z) protecting group on the nitrogen atom. This group provides stability during multi-step syntheses and can be selectively removed under specific conditions, making it an invaluable tool in the construction of complex molecular architectures.
Furthermore, the rigid, bicyclic structure of the indoline ring system makes this compound a conformationally constrained analog of both proline and phenylalanine.[1][2] This inherent rigidity is highly sought after in drug design, as it can pre-organize a molecule into a bioactive conformation, leading to enhanced binding affinity and selectivity for its biological target. This unique conformational profile makes it a compelling building block for peptidomimetics and other structured therapeutic agents.
Physicochemical Properties and Structural Data
A thorough understanding of the physicochemical properties of 1-[(Benzyloxy)carbonyl]-2-indolinecarboxylic acid is essential for its effective use in synthesis and formulation.
| Property | Value | Source |
| Molecular Formula | C₁₇H₁₅NO₄ | PubChem |
| Molecular Weight | 297.31 g/mol | PubChem |
| IUPAC Name | 1-(phenylmethoxycarbonyl)-2,3-dihydroindole-2-carboxylic acid | PubChem |
| CAS Number | 117483-89-3 (racemate); 104261-79-2 ((S)-enantiomer) | PubChem |
| Appearance | Typically an off-white to white solid | --- |
| Solubility | Soluble in many organic solvents like dichloromethane, ethyl acetate, and methanol | --- |
The core structure consists of a dihydroindole (indoline) ring system where the nitrogen at position 1 is protected with a benzyloxycarbonyl group, and a carboxylic acid moiety is present at position 2. The chiral center at the C2 position means the compound can exist as (R) and (S) enantiomers. The (S)-enantiomer is of particular importance as it is a key intermediate in the synthesis of several pharmaceuticals, including the angiotensin-converting enzyme (ACE) inhibitor, perindopril.[3][4][5][6]
Synthesis and Manufacturing
The synthesis of enantiomerically pure 1-[(Benzyloxy)carbonyl]-2-indolinecarboxylic acid is a critical process for its application in pharmaceuticals. The primary strategies involve either the resolution of a racemic mixture or an asymmetric synthesis.
Synthetic Pathway Overview
A common and industrially viable approach begins with the synthesis of racemic indoline-2-carboxylic acid, followed by chiral resolution and subsequent N-protection.
Caption: Synthetic workflow for (S)-1-[(Benzyloxy)carbonyl]-2-indolinecarboxylic acid.
Detailed Experimental Protocol: Synthesis of (S)-1-[(Benzyloxy)carbonyl]-2-indolinecarboxylic Acid
This protocol is a representative synthesis based on established chemical principles and published methods for related compounds.[3][7][8][9]
Step 1: Synthesis of Racemic Indoline-2-carboxylic Acid
-
Reaction Setup: To a solution of indole-2-carboxylic acid (1 equivalent) in a suitable solvent such as ethanol or acetic acid, add a catalytic amount of a hydrogenation catalyst (e.g., 5% Rhodium on carbon or Palladium on carbon).
-
Hydrogenation: The reaction mixture is subjected to hydrogen gas (typically at a pressure of 5-10 bar) at a temperature of 50-60°C until the reaction is complete (monitored by TLC or HPLC).
-
Work-up: The catalyst is removed by filtration through celite. The solvent is then removed under reduced pressure to yield racemic indoline-2-carboxylic acid.
Causality: The aromatic indole ring is reduced to the saturated indoline ring under these catalytic hydrogenation conditions. The choice of catalyst and conditions is crucial to avoid over-reduction or side reactions.
Step 2: Chiral Resolution of Racemic Indoline-2-carboxylic Acid
-
Salt Formation: The racemic indoline-2-carboxylic acid (1 equivalent) is dissolved in a suitable solvent, typically ethanol. A chiral resolving agent, such as (R)-α-methylbenzylamine (0.5-1.0 equivalents), is added to the solution.[3]
-
Fractional Crystallization: The mixture is stirred, allowing for the formation of diastereomeric salts. The less soluble salt, in this case, the (S)-indoline-2-carboxylic acid-(R)-α-methylbenzylamine salt, will preferentially crystallize out of the solution. The crystallization can be induced by cooling the mixture.
-
Isolation and Liberation of the (S)-enantiomer: The crystals are collected by filtration. The purified diastereomeric salt is then dissolved in water, and the pH is adjusted to the isoelectric point of the amino acid (around pH 2-3) using a strong acid like hydrochloric acid. This protonates the carboxylate and neutralizes the amine, causing the (S)-indoline-2-carboxylic acid to precipitate. The precipitate is collected by filtration, washed with cold water, and dried to yield the enantiomerically pure product.
Causality: The formation of diastereomeric salts allows for separation based on their different physical properties, such as solubility. The choice of the chiral resolving agent is critical for efficient separation.
Step 3: N-protection with Benzyloxycarbonyl (Cbz) Group
-
Reaction Setup: (S)-indoline-2-carboxylic acid (1 equivalent) is dissolved in an aqueous solution of a base, such as sodium bicarbonate or sodium hydroxide, to deprotonate the carboxylic acid and form the carboxylate salt.
-
Addition of Protecting Group: The solution is cooled in an ice bath, and benzyl chloroformate (Cbz-Cl, ~1.1 equivalents) is added dropwise while maintaining the pH in the basic range (pH 8-9).
-
Reaction and Work-up: The reaction is stirred for several hours at room temperature. After completion, the reaction mixture is washed with a non-polar organic solvent (e.g., diethyl ether) to remove any excess benzyl chloroformate and benzyl alcohol byproduct. The aqueous layer is then acidified with a strong acid (e.g., HCl) to a pH of 2-3.
-
Isolation: The product, 1-[(Benzyloxy)carbonyl]-2-indolinecarboxylic acid, precipitates out of the solution and is collected by filtration, washed with cold water, and dried under vacuum.
Causality: The reaction proceeds via a Schotten-Baumann type acylation. The basic conditions are necessary to deprotonate the amine, making it nucleophilic, and to neutralize the HCl byproduct generated during the reaction.
Spectroscopic Characterization (Representative Data)
Accurate structural elucidation is paramount. Below are representative spectroscopic data based on the known spectra of closely related N-acyl indoline derivatives.
¹H NMR (400 MHz, CDCl₃):
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δ 7.25-7.40 (m, 5H): Aromatic protons of the benzyl group of the Cbz moiety.
-
δ 7.00-7.20 (m, 4H): Aromatic protons of the indoline ring system.
-
δ 5.10-5.30 (m, 2H): Methylene protons (-CH₂-) of the benzyl group. The signals may appear as two distinct doublets due to diastereotopicity.
-
δ 4.80-4.95 (dd, 1H): Methine proton at the C2 position.
-
δ 3.20-3.60 (m, 2H): Methylene protons at the C3 position of the indoline ring.
-
δ 10.0-12.0 (br s, 1H): Carboxylic acid proton.
¹³C NMR (100 MHz, CDCl₃):
-
δ 175.0-178.0: Carboxylic acid carbonyl carbon.
-
δ 154.0-156.0: Carbamate carbonyl carbon of the Cbz group.
-
δ 140.0-142.0, 130.0-132.0, 124.0-126.0, 115.0-117.0: Aromatic carbons of the indoline ring.
-
δ 135.0-137.0, 128.0-129.0: Aromatic carbons of the benzyl group.
-
δ 67.0-68.0: Methylene carbon (-CH₂-) of the benzyl group.
-
δ 60.0-62.0: Methine carbon at the C2 position.
-
δ 30.0-32.0: Methylene carbon at the C3 position.
FT-IR (KBr, cm⁻¹):
-
3300-2500 (broad): O-H stretch of the carboxylic acid, often showing characteristic hydrogen-bonding patterns.
-
~1740-1760: C=O stretch of the carboxylic acid carbonyl.
-
~1690-1710: C=O stretch of the carbamate carbonyl (Cbz group).
-
~1600, ~1495, ~1455: Aromatic C=C stretching vibrations.
-
~1200-1300: C-O stretching of the carboxylic acid and carbamate.
Mass Spectrometry (ESI-MS):
-
[M-H]⁻: Calculated for C₁₇H₁₄NO₄⁻: 296.09.
-
[M+Na]⁺: Calculated for C₁₇H₁₅NNaO₄⁺: 320.09.
Applications in Drug Discovery and Organic Synthesis
The unique structural features of 1-[(Benzyloxy)carbonyl]-2-indolinecarboxylic acid make it a valuable synthon in several areas of medicinal chemistry.
Synthesis of ACE Inhibitors
The most prominent application of the (S)-enantiomer is as a key building block in the synthesis of perindopril, a widely prescribed ACE inhibitor for the treatment of hypertension and heart failure.[3][4][5][6] The rigid indoline core helps to correctly orient the pharmacophoric groups for optimal binding to the active site of the angiotensin-converting enzyme.
Caption: Role in the synthesis of the ACE inhibitor, Perindopril.
Constrained Amino Acid Mimetic in Peptidomimetics
As a constrained mimetic of proline and phenylalanine, this compound is used to introduce conformational rigidity into peptides.[1][2] This can lead to:
-
Increased Receptor Affinity and Selectivity: By locking the peptide backbone into a specific conformation that is favorable for binding.
-
Enhanced Proteolytic Stability: The non-natural amino acid structure can prevent recognition by proteases, thus increasing the half-life of the peptide drug.
Scaffold for Novel Therapeutics
The indoline-2-carboxylic acid core has been identified as a promising scaffold for the development of new therapeutic agents. For instance, derivatives have been investigated as:
-
HIV-1 Integrase Inhibitors: The carboxylic acid and adjacent functionalities can chelate with the magnesium ions in the active site of the integrase enzyme, which is crucial for viral replication.[10][11]
-
Antiviral Agents: The rigid scaffold can be decorated with various functional groups to target different viral proteins.[12][13][14]
Safety, Handling, and Storage
As with any chemical reagent, proper handling and storage are essential for safety and to maintain the integrity of the compound.
-
Handling: Use in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.
-
Storage: Store in a cool, dry place in a tightly sealed container. Protect from moisture and light.
-
Hazards: While not classified as highly hazardous, it may cause skin, eye, and respiratory irritation. The toxicological properties have not been fully investigated.
Conclusion
1-[(Benzyloxy)carbonyl]-2-indolinecarboxylic acid is more than just a protected amino acid; it is a strategic molecular tool that offers solutions to some of the persistent challenges in drug design, namely conformational control and metabolic stability. Its established role in the synthesis of blockbuster drugs like perindopril, coupled with its growing potential in the development of novel antiviral agents and peptidomimetics, ensures its continued relevance in the field of medicinal chemistry. The synthetic routes are well-established, and its properties are well-understood, making it a reliable and versatile building block for the innovative drug discovery programs of the future.
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